3-(6-Isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester
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Overview
Description
Preparation Methods
The synthesis of Ko143 involves several steps, including the formation of an imine through a Bischler-Napieralski reaction with the amide derived from 6-methoxy-L-tryptophan methyl ester and isovaleric acid . The key step in this synthesis is the highly selective, substrate-controlled reduction of the imine .
Chemical Reactions Analysis
Ko143 undergoes various chemical reactions, including:
Oxidation and Reduction: Ko143 can be involved in redox reactions, particularly in the context of its interaction with cellular components.
Substitution Reactions: The compound can undergo substitution reactions, especially in the presence of specific reagents and under controlled conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving Ko143 include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in Ko143.
Scientific Research Applications
Ko143 has a wide range of scientific research applications, including:
Mechanism of Action
Ko143 exerts its effects by selectively inhibiting the breast cancer resistance protein (BCRP), which is an ATP-binding cassette transporter involved in the efflux of various drugs and xenobiotics from cells . By inhibiting BCRP, Ko143 increases the intracellular accumulation of chemotherapeutic agents, thereby reversing multidrug resistance in cancer cells . The molecular targets of Ko143 include the BCRP transporter, and its mechanism involves binding to the transporter and preventing its function .
Comparison with Similar Compounds
Ko143 is unique in its high selectivity and potency as a BCRP inhibitor. It displays over 200-fold selectivity over other transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP-1) . Similar compounds include:
Fumitremorgin C: Another BCRP inhibitor, but less selective compared to Ko143.
Ko143’s specificity and potency make it a valuable tool in research focused on overcoming multidrug resistance in cancer therapy.
Properties
IUPAC Name |
tert-butyl 3-[14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRAECHCJZNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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